molecular formula C14H16BrFN2 B3060050 [2-(4-Fluorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide CAS No. 1609403-85-1

[2-(4-Fluorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

Cat. No.: B3060050
CAS No.: 1609403-85-1
M. Wt: 311.19
InChI Key: ABDZURHYACQMGC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl: amine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a pyridinylmethyl group, and an amine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyridinylmethyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Nucleophilic Substitution: : The fluorophenyl group can be introduced through nucleophilic substitution reactions involving fluorinated intermediates.

  • Reduction: : The pyridinylmethyl group can be synthesized through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4).

  • Amination: : The final step involves the amination of the intermediate compound to introduce the amine group, typically using reagents like ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine hydrobromide is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves:

  • Batch Processing: : Large-scale reactors are used to carry out the synthesis in batches, with precise control over temperature, pressure, and reaction time.

  • Purification: : The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

  • Quality Control: : Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethyl: amine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

  • Substitution Reagents: : Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation Products: : Fluorophenyl derivatives with different oxidation states.

  • Reduction Products: : Reduced forms of the pyridinylmethyl group.

  • Substitution Products: : Derivatives with new substituents at specific positions.

Scientific Research Applications

2-(4-Fluorophenyl)ethyl: amine hydrobromide has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)ethylamine hydrobromide exerts its effects involves:

  • Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes, receptors, or other biomolecules.

  • Pathways Involved: : The compound may modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

2-(4-Fluorophenyl)ethyl: amine hydrobromide can be compared with similar compounds, highlighting its uniqueness:

  • Similar Compounds: : Other fluorophenyl derivatives, pyridinylmethyl derivatives, and amine derivatives.

  • Uniqueness: : The specific combination of fluorophenyl, pyridinylmethyl, and amine groups in this compound sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDZURHYACQMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-85-1
Record name 3-Pyridinemethanamine, N-[2-(4-fluorophenyl)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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